An In-depth Technical Guide to 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
An In-depth Technical Guide to 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde (CAS No. 40702-26-9), a substituted cyclic aldehyde. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates available data on its identity, physicochemical characteristics, spectral information, and safety considerations. Furthermore, this guide outlines a plausible synthetic route based on established chemical principles, discusses its expected chemical reactivity, and explores potential applications. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide synthesizes information from spectral databases, chemical supplier information, and analogous chemical structures to provide a robust and practical resource.
Introduction
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is an organic compound characterized by a cyclohexene ring substituted with three methyl groups and a carboxaldehyde functional group. The presence of both an aldehyde and a tetrasubstituted alkene within a cyclic framework suggests a rich and varied chemical reactivity, making it a molecule of interest for synthetic chemists. Its structural similarity to other fragrance and flavor compounds, such as cyclocitral, also points towards potential applications in the sensory sciences. This guide aims to provide a detailed technical resource on this compound, addressing its core chemical properties and providing expert insights into its synthesis and reactivity.
Chemical Identity and Physicochemical Properties
The fundamental identification and key physical properties of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde are summarized below. It is important to note that some of the physical properties are estimated values due to a lack of comprehensive experimental data in the public domain.
| Property | Value | Source(s) |
| IUPAC Name | 1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | [PubChem][1] |
| Synonyms | 1,3,4-Trimethyl-3-cyclohexenyl-1-carboxaldehyde, 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | [NIST][2], [PubChem][1] |
| CAS Number | 40702-26-9 | [NIST][2] |
| Molecular Formula | C₁₀H₁₆O | [PubChem][1] |
| Molecular Weight | 152.23 g/mol | [PubChem][1] |
| Boiling Point | 200.80 °C (estimated) at 760 mmHg | [The Good Scents Company][3] |
| Flash Point | 151.00 °F (66.00 °C) (estimated) | [The Good Scents Company][3] |
| Water Solubility | 86.14 mg/L at 25 °C (estimated) | [The Good Scents Company][3] |
| logP (o/w) | 2.758 (estimated) | [The Good Scents Company][3] |
Spectral Data and Characterization
Spectroscopic analysis is critical for the unambiguous identification and characterization of chemical compounds. Below is a summary of available and expected spectral data for 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The fragmentation pattern is consistent with its structure, showing characteristic losses of small neutral molecules and radical fragments.
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Key Fragments (m/z): 123, 109, 81, 67, 41[1]. The fragmentation can be rationalized by initial loss of the formyl group (CHO) or subsequent ring fragmentation.
Caption: Proposed Diels-Alder synthesis route.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on known Diels-Alder reactions for similar compounds. Optimization of temperature, pressure, and catalyst (if any) would be necessary.
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Reaction Setup: A high-pressure reaction vessel (autoclave) is charged with 2,3-dimethyl-1,3-butadiene and a slight molar excess of tiglaldehyde. A polymerization inhibitor, such as hydroquinone, may be added.
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Reaction Conditions: The vessel is sealed and heated to a temperature typically in the range of 100-150 °C. The reaction is allowed to proceed for several hours under elevated pressure.
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Work-up: After cooling, the reaction mixture is transferred from the vessel. Unreacted starting materials and low-boiling byproducts are removed by distillation at atmospheric pressure.
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Purification: The crude product is then purified by vacuum distillation to yield 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde.
Chemical Reactivity and Potential Transformations
The chemical reactivity of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde is governed by the aldehyde functional group and the carbon-carbon double bond.
Reactions of the Aldehyde Group
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate or Jones reagent.
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Reduction: Reduction of the aldehyde can yield the primary alcohol. Selective reduction of the aldehyde without affecting the double bond can be achieved using reagents like sodium borohydride.
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Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents, organolithiums) to form secondary alcohols. It can also undergo Wittig reactions to form substituted alkenes.
Reactions of the Alkene Group
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Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, typically using a palladium or platinum catalyst. This would result in the formation of 1,3,4-trimethylcyclohexanecarboxaldehyde.
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Halogenation: The alkene can react with halogens (e.g., Br₂) in an electrophilic addition reaction.
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Epoxidation: The double bond can be converted to an epoxide using a peroxy acid such as m-CPBA.
Caption: Key chemical transformations.
Applications and Industrial Relevance
While specific, large-scale industrial applications for 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde are not well-documented, its structure suggests potential utility in several areas:
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Fragrance and Flavor Intermediate: Many substituted cyclohexene carboxaldehydes are valued for their unique scent profiles. This compound could serve as a precursor for the synthesis of novel aroma chemicals. However, some sources suggest it is not for direct use in fragrance applications. [3]* Pharmaceutical and Agrochemical Synthesis: The functionalized cyclohexene ring is a common scaffold in a variety of biologically active molecules. This compound could be a valuable building block in the synthesis of new pharmaceuticals or agrochemicals.
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Polymer and Resin Chemistry: Aldehydes and cyclic alkenes can be used in the production of specialty polymers and resins.
Safety and Handling
Based on available data, 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde is classified as a skin sensitizer. [1]Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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GHS Classification: Skin Sensitization, Category 1B. [1]* Hazard Statements: H317: May cause an allergic skin reaction. [1]* Precautionary Statements: P261, P272, P280, P302+P352, P321, P333+P317, P362+P364, P501. [1]
Conclusion
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is a compound with interesting synthetic potential stemming from its bifunctional nature. While detailed experimental data is somewhat limited in the public record, this guide provides a solid foundation for its properties, a plausible synthetic approach, and an overview of its expected reactivity. For researchers and scientists, this molecule represents an opportunity for exploration in the fields of synthetic methodology, materials science, and the development of new fragrance and bioactive compounds. Further research to fully characterize this compound and explore its applications is warranted.
References
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PubChem. (n.d.). (1R)-1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]
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NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Chemistry Behind Flavors and Fragrances. (n.d.). Using 3-Cyclohexene-1-carboxaldehyde. Retrieved from [Link]
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NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
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Rawal, V. H., & Kozmin, S. A. (1998). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. The Journal of Organic Chemistry, 63(21), 7543–7547. Retrieved from [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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Jasim A. Abdullah, Omar Th. Ali, & Yaser S. Al-Jawharji. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. Retrieved from [Link]
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